O-Methyl-L-threonine is used in peptide synthesis .
Method of Application: The compound is used in its powder form and is stored at a temperature between 2-8°C . The exact method of application would depend on the specific peptide being synthesized.
Results or Outcomes: The outcomes of using O-Methyl-L-threonine in peptide synthesis would vary depending on the specific peptide being synthesized. The use of this compound can help in the successful synthesis of the desired peptide .
O-Methyl-L-threonine has been used in the NMR studies of high molecular weight proteins .
Method of Application: In this application, O-Methyl-L-threonine is used as a probe for solution NMR, allowing the investigation of large protein complexes . The compound is specifically labelled and can be efficiently incorporated in overexpressed proteins without scrambling or in combination with any other types of 13CH3 probes .
Results or Outcomes: The use of O-Methyl-L-threonine in this context has demonstrated that structurally meaningful long-range nOes can be detected between threonine methyl probes and methionine and isoleucine methyl groups distant by 12 Å .
O-Methyl-L-threonine is used as a precursor for the biosynthesis of other chemicals, including L-threonine .
Method of Application: L-threonine is predominantly produced through microbial fermentation. The efficiency of this process largely depends on the quality of the strains used .
Results or Outcomes: The use of O-Methyl-L-threonine in this context has led to the efficient microbial production of L-threonine .
In wild-type E. coli, the metabolic flux in the l-homoserine node was partitioned partially to O-succinyl-l-homoserine for l-methionine synthesis and partially to l-threonine for l-isoleucine formation .
Method of Application: This application involves the use of metabolic engineering techniques to manipulate the metabolic flux in E. coli .
Results or Outcomes: The use of O-Methyl-L-threonine in this context has demonstrated that it can be used to influence the metabolic flux in E. coli .
O-Methyl-L-threonine is used in the metabolic engineering of Escherichia coli for enhanced L-methionine biosynthesis .
Method of Application: In this application, the metabolic flux in the L-homoserine node of wild-type E. coli was partitioned partially to O-succinyl-L-homoserine for L-methionine synthesis .
Results or Outcomes: The use of O-Methyl-L-threonine in this context has demonstrated that it can be used to influence the metabolic flux in E. coli, leading to enhanced L-methionine biosynthesis .
L-threonine, which can be produced from O-Methyl-L-threonine, is used as a feed additive .
Method of Application: Application of low protein level formula feeds supplemented with L-threonine improves the growth of livestock, relieves crude protein deficiency, and lowers nitrogen emissions .
Results or Outcomes: The use of L-threonine as a feed additive contributes to the sustainable development of the society .
O-Methyl-L-threonine is a derivative of the amino acid L-threonine, characterized by the addition of a methyl group to the hydroxyl side chain. Its chemical formula is C5H11NO3, and it is classified as a non-proteinogenic amino acid. The compound plays a significant role in various biochemical processes and is of interest for its potential applications in both research and industry.
These reactions are essential for understanding how O-Methyl-L-threonine can be utilized in synthetic pathways and biological systems.
The biological activity of O-Methyl-L-threonine is linked to its structural similarity to L-threonine, which is an essential amino acid involved in protein synthesis. Research indicates that O-Methyl-L-threonine may exhibit:
Further studies are needed to elucidate its specific biological mechanisms and potential therapeutic applications.
O-Methyl-L-threonine can be synthesized through various methods:
O-Methyl-L-threonine has several applications across different fields:
Interaction studies involving O-Methyl-L-threonine focus on its role within biological systems and its interaction with enzymes and other biomolecules. For instance:
These studies are crucial for understanding how O-Methyl-L-threonine functions within living organisms and its potential uses in biotechnology.
O-Methyl-L-threonine shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Description | Unique Features |
---|---|---|
L-Threonine | Natural amino acid with a hydroxyl group | Essential amino acid required for protein synthesis |
D-Threonine | D-isomer of threonine | Less common in nature; may have different properties |
O-Acetyl-L-threonine | Threonine with an acetyl group instead of methyl | Used in specific biochemical applications |
L-Isoleucine | Isomer of threonine; branched-chain amino acid | Essential for protein synthesis; involved in muscle metabolism |
O-Methyl-L-threonine's uniqueness lies in its methylation at the hydroxyl group, which may alter its solubility and biological activity compared to these similar compounds.
Irritant